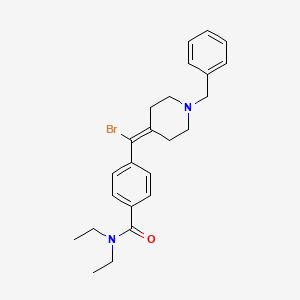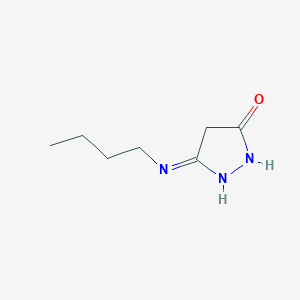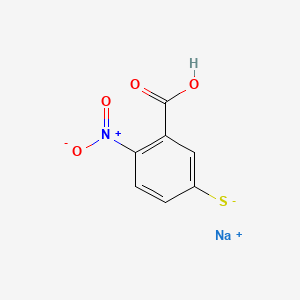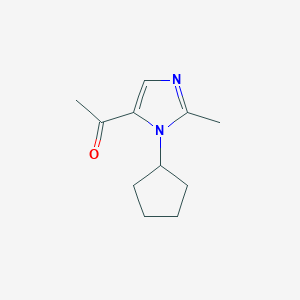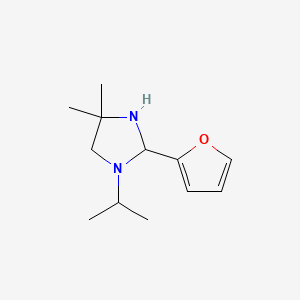
1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine is a heterocyclic organic compound that features a unique structure combining a furan ring and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine typically involves the reaction of 2-furylmethylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-oxazoline: A structurally related compound with an oxazoline ring instead of an imidazolidine ring.
2-Furyl methyl ketone: Contains a furan ring but lacks the imidazolidine moiety.
2-Isopropenyl-2-oxazoline: Features an oxazoline ring with an isopropenyl group.
Uniqueness
4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine is unique due to the combination of the furan and imidazolidine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63905-62-4 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4,4-dimethyl-1-propan-2-ylimidazolidine |
InChI |
InChI=1S/C12H20N2O/c1-9(2)14-8-12(3,4)13-11(14)10-6-5-7-15-10/h5-7,9,11,13H,8H2,1-4H3 |
Clave InChI |
LFZRIMVPGHCLNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(NC1C2=CC=CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



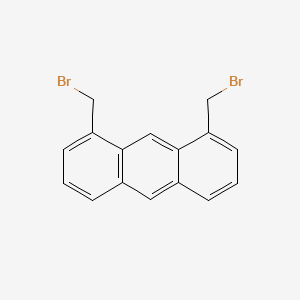
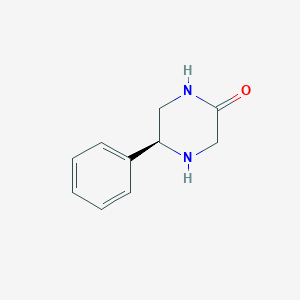
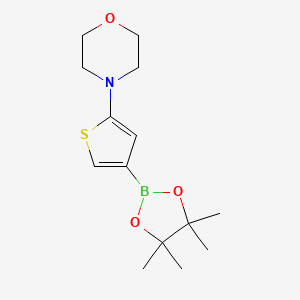
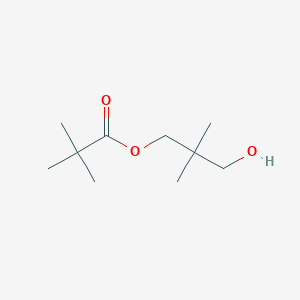

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)

